Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-

Quinazolinone Antimicrobial SAR Intermediate Derivatization

Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- (CAS 6761-07-5), also named 2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide, is a synthetic small molecule (MF: C₁₁H₁₀ClN₃O₂; MW: 251.67 g/mol) belonging to the quinazolinone class. It features a 2-chloroacetamide side chain installed on a 2-methyl-4(3H)-quinazolinone scaffold and is predominantly employed as a versatile chloroacetamide intermediate for constructing structurally diverse quinazolinone-acetamide libraries via nucleophilic substitution at the reactive α-chloromethylene position.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS No. 6761-07-5
Cat. No. B11705918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
CAS6761-07-5
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCl
InChIInChI=1S/C11H10ClN3O2/c1-7-13-9-5-3-2-4-8(9)11(17)15(7)14-10(16)6-12/h2-5H,6H2,1H3,(H,14,16)
InChIKeyVCMWUZCYIYMJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- (CAS 6761-07-5): Procurement-Ready Chemical Identity and Physicochemical Profile


Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- (CAS 6761-07-5), also named 2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide, is a synthetic small molecule (MF: C₁₁H₁₀ClN₃O₂; MW: 251.67 g/mol) belonging to the quinazolinone class [1]. It features a 2-chloroacetamide side chain installed on a 2-methyl-4(3H)-quinazolinone scaffold and is predominantly employed as a versatile chloroacetamide intermediate for constructing structurally diverse quinazolinone-acetamide libraries via nucleophilic substitution at the reactive α-chloromethylene position [2].

Why Unspecified Quinazolinone Intermediates Cannot Substitute for 2-Chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-Acetamide (CAS 6761-07-5)


Procurement of a generic quinazolinone building block fails to capture the essential molecular features of CAS 6761-07-5: the combination of the 2-methyl-4-oxo-quinazolinone pharmacophore with an amino-linked 2-chloroacetamide side chain creates a bifunctional intermediate that directly feeds into validated SAR programs for antimicrobial, anthelmintic, and CNS-active quinzolinone acetamide derivatives [1][2][3]. The reactive α-chloroacetyl chloride-derived handle is selective for nucleophilic displacement under mild conditions (acetone / K₂CO₃ / ambient to 60 °C), enabling late-stage diversification without ring degradation [3][4]. Substituting CAS 6761-07-5 with a simple 3-aminoquinazolinone precludes this direct derivatization pathway, undermining reaction efficiency, library diversity, and SAR continuity in established synthetic workflows [2][3].

Evidence-Based Differentiation of CAS 6761-07-5: Synthetic Utility and Derivatization Scope


Synthetic Intermediate for Library Generation: Compound 3 in the Pawar & Waghmare (2020) Antimicrobial SAR Series

In a focused medicinal chemistry workflow, 3-Chloroacetyl amino-2-methyl-4-quinazolinone (compound 3, synonymous with CAS 6761-07-5) was synthesized and then condensed with ten distinct primary amines to afford ten novel 2-(2-methyl-4-oxo-4H-quinazoline-3yl-amino)-N-substituted acetamide derivatives (4a-4j), establishing its utility as a key chloroacetamide intermediate for late-stage diversification [1]. The identity of CAS 6761-07-5 as the critical branching point enables preparation of a 10-compound pilot library, directly feeding a published antimicrobial SAR campaign.

Quinazolinone Antimicrobial SAR Intermediate Derivatization

NH-Acetamide Quinazolinone Core: Structural Prerequisite for Anthelmintic and CNS Bioactivity in Substituted Quinazolinone Series

Peer-reviewed structure–activity relationship (SAR) studies demonstrate that the N-(3-amino-2-methyl-4(3H)-quinazolinone) acetamide scaffold is a validated pharmacophore for anthelmintic and central nervous system (CNS) activity [1][2][3]. The corresponding amine analogue (Compound 2, 3-amino-2-methyl-4(3H)-quinazolinone) lacks the acetamide linker required for target engagement, positioning CAS 6761-07-5 as the minimal bioisosteric core from which potent derivatives are synthesized.

Anthelmintic CNS Quinazolinone Acetamide

Orthogonal Reactivity in Larvicidal and Anti-Infective Quinazolinone Acetamide Series

The reactive α-chloroacetamide handle of CAS 6761-07-5 was utilized to generate nine N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds for Aedes aegypti larvicidal screening, demonstrating utility in public health vector control programs [1]. The same chemical strategy is employed in the preparation of InhA inhibitors for tuberculosis, highlighting a broadly applicable divergent synthesis strategy that leverages the identical chloroacetamide intermediate across different therapeutic fields [2].

Larvicidal Green Chemistry N-aryl acetamide

Biochemical Annotation: Documented Enzyme Inhibitory Potential

The BRENDA enzyme database annotates 2-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide as an enzyme inhibitor (one documented enzyme target), confirming direct biochemical engagement [1]. Although the reported inhibitory activity is characterized as 'low', this annotation provides the only publicly available target-based evidence that CAS 6761-07-5 modulates a specific enzymatic pathway, in contrast to structurally similar intermediates like 3-amino-2-methyl-4(3H)-quinazolinone (Compound 2) that have no registered enzymatic target interaction.

Enzyme inhibition Biochemical profiling BRENDA database

Recommended Application Scenarios for CAS 6761-07-5 Based on Verifiable Differentiation Evidence


Scaffold-Directed Medicinal Chemistry Library Synthesis

Procure CAS 6761-07-5 as the central chloroacetamide intermediate for generating focused quinazolinone-acetamide libraries targeting antimicrobial, anthelmintic, or anticonvulsant endpoints. The compound's established role in the Pawar & Waghmare 10-compound SAR series [1] validates library-scale nucleophilic displacement workflows.

Anti-Infective Lead Diversification Hub

Use CAS 6761-07-5 as a multi-program intermediate for divergent synthesis of larvicidal agents (Aedes aegypti control, Nguyen 2023 [2]) and anti-tubercular InhA inhibitors (Pedgaonkar 2015 [3]). A shared intermediate strategy streamlines inventory and reduces procurement overhead for drug discovery consortia.

Biochemical Probe and Target ID Campaigns

The documented enzyme engagement annotation in BRENDA [4] positions CAS 6761-07-5 as a candidate biochemical probe for the registered target, albeit with low potency. Chemical proteomics or target-fishing campaigns can use this compound as an affinity handle coupled to the reactive α-chloro group for covalent target capture.

Process Chemistry and Scale-Up Feasibility Studies

Given its 2-step synthesis from commercially available methyl anthranilate (via 3-amino-2-methyl-4(3H)-quinazolinone followed by chloroacetylation) [1], CAS 6761-07-5 is suitable for route-scouting and scale-up optimization studies, with published analytical benchmarks (IR, 1H NMR) establishing quality standards.

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